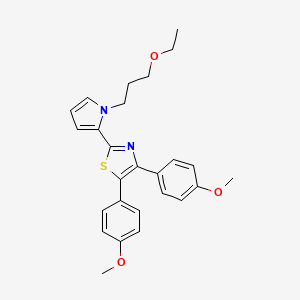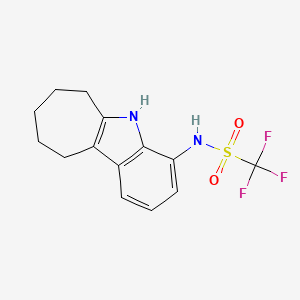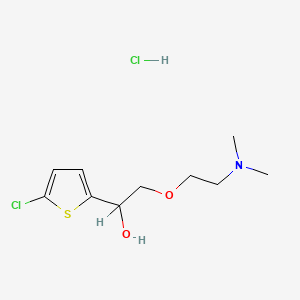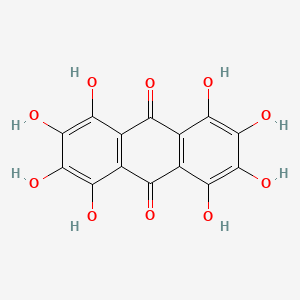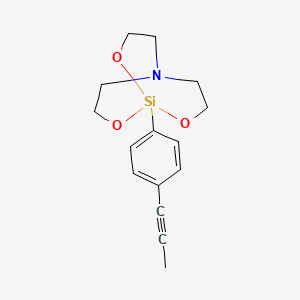
Drg9eks5BZ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metil-2-(1-feniletil)fenol: , también conocido por su identificador Drg9eks5BZ , es un compuesto orgánico con la fórmula molecular C15H16O . Este compuesto es un derivado del fenol, caracterizado por un grupo fenilo unido al segundo carbono de una estructura de metilfenol.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 3-Metil-2-(1-feniletil)fenol típicamente implica la alquilación de 3-metilfenol (m-cresol) con bromuro de 1-feniletilo en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base fuerte como hidróxido de sodio o carbonato de potasio, y un solvente orgánico como dimetilsulfóxido (DMSO) o acetona. La mezcla de reacción se calienta para facilitar el proceso de alquilación, dando como resultado la formación del producto deseado.
Métodos de producción industrial: A escala industrial, la producción de 3-Metil-2-(1-feniletil)fenol puede implicar procesos de flujo continuo para garantizar mayores rendimientos y pureza. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la eficiencia de la síntesis. El producto se purifica luego mediante destilación o recristalización para obtener el compuesto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 3-Metil-2-(1-feniletil)fenol puede sufrir reacciones de oxidación para formar quinonas u otros derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El compuesto se puede reducir para formar alcoholes o hidrocarburos correspondientes utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno en presencia de un catalizador.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, lo que lleva a la formación de varios derivados sustituidos. Los reactivos comunes incluyen halógenos (por ejemplo, bromo, cloro) y agentes nitrantes (por ejemplo, ácido nítrico).
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro o gas hidrógeno con un catalizador de paladio.
Sustitución: Halógenos (por ejemplo, Br2, Cl2) en presencia de un catalizador ácido de Lewis como cloruro de aluminio (AlCl3).
Principales productos formados:
Oxidación: Quinonas y otros derivados fenólicos oxidados.
Reducción: Alcoholes e hidrocarburos.
Sustitución: Compuestos fenólicos halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química: El 3-Metil-2-(1-feniletil)fenol se utiliza como intermedio en la síntesis de diversos compuestos orgánicos. Su estructura única lo convierte en un valioso bloque de construcción para el desarrollo de nuevos materiales y productos químicos.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los compuestos fenólicos en los sistemas biológicos. Puede servir como un compuesto modelo para investigar las interacciones entre los fenoles y las macromoléculas biológicas.
Medicina: El compuesto tiene posibles aplicaciones en química medicinal, particularmente en el desarrollo de nuevos fármacos. Su estructura fenólica puede impartir propiedades antioxidantes, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: En el sector industrial, el 3-Metil-2-(1-feniletil)fenol se puede utilizar como precursor para la síntesis de polímeros, resinas y otros materiales. Sus propiedades químicas lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del 3-Metil-2-(1-feniletil)fenol implica su interacción con objetivos moleculares y vías específicas. Como compuesto fenólico, puede actuar como antioxidante donando átomos de hidrógeno para neutralizar los radicales libres. Esta actividad antioxidante está mediada por la estabilización de los radicales fenoxilo formados durante la reacción. Además, el compuesto puede interactuar con enzimas y receptores, modulando su actividad e influenciando diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares:
2-Feniletanol: Similar en estructura pero carece del grupo metilo en el anillo de fenol.
4-Metil-2-fenilfenol: Estructura fenólica similar con un patrón de sustitución diferente.
2-Metil-4-fenilfenol: Otro isómero con una disposición diferente de los sustituyentes.
Unicidad: El 3-Metil-2-(1-feniletil)fenol es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y físicas distintas. Su combinación de un grupo hidroxilo fenólico y un sustituyente feniletilo lo convierte en un compuesto versátil con diversas aplicaciones en varios campos.
Propiedades
Número CAS |
108959-39-3 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-methyl-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O/c1-11-7-6-10-14(16)15(11)12(2)13-8-4-3-5-9-13/h3-10,12,16H,1-2H3 |
Clave InChI |
UKVACXRSMJENMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





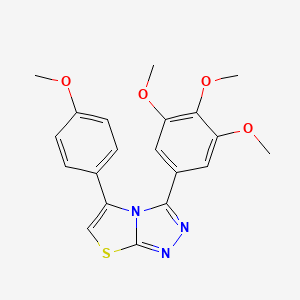

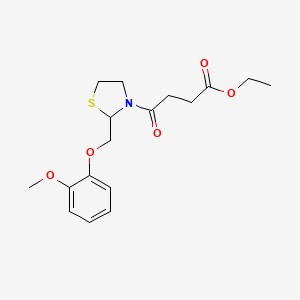
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
